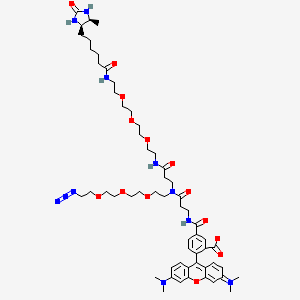
TAMRA-Azide-PEG-Desthiobiotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-Azide-PEG-Desthiobiotin is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
1. Detection of Cellular Acrolein in Cancer Cells
Tetramethylrhodamine (TAMRA)-phenyl azide has been employed as a chemical probe to detect intracellular acrolein directly in live cells, particularly in breast cancer cells. This application demonstrates the use of TAMRA as an optimal fluorophore for such probes, facilitating the identification of high levels of acrolein in various breast cancer cell types, irrespective of the tumor subtype (Pradipta et al., 2019).
2. Apoptosis Diagnosis
In the study of apoptosis, a critical process in diseases like neurodegenerative and inflammatory diseases, TAMRA-labeled peptides have been used. For instance, a complex involving TAMRA-DEVD-single stranded DNA conjugate and nano graphene oxide (NGO) conjugated with polyethylene glycol (PEG) has been used for specific detection of apoptosis in live cells and in the diagnosis of apoptosis-related diseases such as hypoxic-ischemic encephalopathy and liver cirrhosis (Kong et al., 2012).
3. Profiling of Bacterial Cysteinome
Isotopically labeled desthiobiotin azide (isoDTB) tags have been synthesized and used for chemoproteomic approaches in bacterial systems. This application enabled the proteome-wide identification of binding sites for covalent inhibitors, facilitating the discovery of highly reactive cysteines in essential proteins of Staphylococcus aureus. This is pivotal for the development of new antibiotics with novel modes of action (Zanon et al., 2019).
4. Tumor-Associated Macrophage (TAM) Targeting
PEG-sheddable, mannose-modified nanoparticles have been developed to target TAMs via mannose-mannose receptor recognition after acid-sensitive PEG shedding in the acidic tumor microenvironment. This approach is significant for the delivery of drugs specifically to TAMs, which play a crucial role in tumor invasion, proliferation, and metastasis (Zhu et al., 2013).
5. Intracellular Uptake and Distribution of Fluorophores
The structural and physicochemical properties of TAMRA-based azides have been critically evaluated for their intracellular applications. TAMRA-based probes displayed superior cellular accumulation, uniform intracellular distribution, and effective cytosolic diffusivity, making them suitable for intracellular click reactions (Cunningham et al., 2010).
Propriétés
Nom du produit |
TAMRA-Azide-PEG-Desthiobiotin |
|---|---|
Formule moléculaire |
C57H81N11O14 |
Poids moléculaire |
1144.34 |
Nom IUPAC |
5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-26-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-3,7,21-trioxo-11,14,17-trioxa-4,8,20-triazahexacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t40-,48+/m0/s1 |
Clé InChI |
ICJKGQCWBIVBNK-HBQYSILUSA-N |
SMILES |
O=C(NCCOCCOCCOCCNC(CCN(C(CCNC(C1=CC=C(C(C(C=CC(N(C)C)=C2)=C2O3)=C4C3=C/C(C=C4)=[N+](C)/C)C(C([O-])=O)=C1)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)CCCCC[C@H]([C@H](C)N5)NC5=O |
Apparence |
Solid powder |
Pureté |
>93% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TAMRA-Azide-PEG-Desthiobiotin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)